Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Description
The compound acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate (and its 3-oxo variant) is a highly functionalized spirocyclic ester derivative. Its structural complexity arises from:
- A spiro system linking a benzofuran and xanthene moiety.
- Bis-substituted propyl chains with additional acetyloxymethoxy-3-oxo functionalities.
This architecture suggests applications in pharmaceuticals (e.g., prodrug design) or materials science (e.g., fluorescence due to the xanthene core).
Properties
Molecular Formula |
C80H72O38 |
|---|---|
Molecular Weight |
1641.4 g/mol |
IUPAC Name |
acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/2C40H36O19/c1-20(41)50-17-53-36(46)10-7-25-13-30-34(15-32(25)56-23(4)44)58-35-16-33(57-24(5)45)26(8-11-37(47)54-18-51-21(2)42)14-31(35)40(30)29-9-6-27(12-28(29)39(49)59-40)38(48)55-19-52-22(3)43;1-20(41)50-17-53-36(46)10-7-25-12-30-34(15-32(25)56-23(4)44)58-35-16-33(57-24(5)45)26(8-11-37(47)54-18-51-21(2)42)13-31(35)40(30)29-14-27(6-9-28(29)39(49)59-40)38(48)55-19-52-22(3)43/h2*6,9,12-16H,7-8,10-11,17-19H2,1-5H3 |
InChI Key |
UNDDCRWLSMJTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CCC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=C(C=C(C=C5)C(=O)OCOC(=O)C)C(=O)O4)C=C(C(=C3)OC(=O)C)CCC(=O)OCOC(=O)C.CC(=O)OCOC(=O)CCC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=C(C=CC(=C5)C(=O)OCOC(=O)C)C(=O)O4)C=C(C(=C3)OC(=O)C)CCC(=O)OCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate involves multiple steps, starting from the preparation of the benzofuran and xanthene precursors. The key steps include:
Formation of Benzofuran Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Spiro Formation: The spiro linkage is formed through a nucleophilic substitution reaction, where the benzofuran and xanthene units are connected.
Acetylation: The final step involves the acetylation of hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction time and increase yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogs from Dihydrobenzofuran Derivatives
Compounds 32 and 33 () are dihydrobenzofuran derivatives with acetoxy groups and styryl/acetyloxyphenyl substituents. Key comparisons include:
- Core Structure : Both lack the spiro system and xanthene moiety present in the target compound.
- Functional Groups : Shared acetoxy/ester groups suggest similar synthetic routes (e.g., acetylation).
Spirocyclic Compounds with Acetyloxy Groups
The spiro compound 6-(acetyloxy)-2'-hydroxy-2',4,4'-trimethyl-7'-oxo-2',3'a,4',5',7',7'a-hexahydrospiro[cyclohexane-1,3'-furo[2,3-c]pyra]-3-en-5-yl acetate () shares:
Siloxane-Based Schiff Bases ()
While structurally distinct, siloxane-derived Schiff bases highlight the role of flexibility and hydrophobicity :
- Flexibility : Siloxane spacers enhance conformational mobility compared to rigid spiro systems.
- Hydrophobicity : Both siloxane and acetyloxymethyl groups reduce solubility, favoring self-assembly or membrane permeability .
Biological Activity
The compound Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate and its derivatives represent a significant class of synthetic organic compounds known for their diverse biological activities. These compounds are structurally related to xanthones and xanthenediones, which have been recognized for their potential therapeutic applications, including antimicrobial, neuroprotective, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C42H40O21
- Structural Features : The compound contains multiple acetyloxy groups and a spirocyclic structure that contributes to its biological activity. The presence of the benzofuran moiety is particularly noteworthy as it enhances the interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that related compounds in the xanthene family exhibit significant antimicrobial properties. For instance, derivatives have shown noteworthy activity against pathogens such as Cryptococcus neoformans and Candida albicans. Specific derivatives have been reported to display minimum inhibitory concentrations (MIC) as low as 7.8 μg/mL against C. albicans and 3.6 μg/mL against C. neoformans .
Neuroprotective Effects
Xanthenes have been studied for their neuroprotective properties. Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases. The mechanisms often involve modulation of signaling pathways related to cell survival and inflammation .
Antitumor Activity
The antitumor potential of xanthene derivatives has been explored extensively. Certain compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting that they may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. This activity is often attributed to the ability of these compounds to interact with DNA or inhibit specific enzymes involved in cancer progression .
Study 1: Antimicrobial Efficacy
A study published in 2011 focused on the synthesis and evaluation of various xanthone derivatives, including those similar to the compound . The results indicated that several synthesized compounds displayed significant antimicrobial activity against both yeasts and bacteria, supporting their potential use in treating infections .
Study 2: Neuroprotection
In a recent investigation into the neuroprotective effects of xanthene derivatives, researchers found that specific compounds could significantly reduce neuronal cell death in models of oxidative stress. This study highlighted the role of xanthene structures in modulating reactive oxygen species (ROS) levels, thereby protecting neuronal integrity .
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Acetyloxymethyl derivative | 7.8 μg/mL (C. albicans) | Disruption of cell membrane integrity |
| Neuroprotective | Xanthene derivative | N/A | Reduction of oxidative stress |
| Antitumor | Various xanthene derivatives | Varies by cell line | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What are the primary techniques for determining the molecular structure of this compound?
- Methodology : The compound’s structural complexity requires a combination of advanced analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to map proton and carbon environments, resolving spirocyclic and acetyloxy groups. 2D NMR (e.g., COSY, HSQC) clarifies connectivity .
- Mass Spectrometry (HRMS) : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemical determination, single-crystal X-ray analysis is critical for resolving spiroxanthene and benzofuran moieties .
Q. Which functional groups are critical for reactivity in this compound?
- Methodology : Focus on acetyloxymethyl and spirocyclic ether groups:
- Acetyloxy Groups : Hydrolytically labile under acidic/basic conditions; monitor via pH-controlled stability assays.
- Spirocyclic Core : The xanthene-benzofuran fusion dictates electronic properties (e.g., fluorescence potential). UV-vis spectroscopy tracks conjugation effects .
Advanced Research Questions
Q. How can discrepancies in reactivity data between experimental and computational models be resolved?
- Methodology : Address contradictions via cross-validation:
- Density Functional Theory (DFT) : Optimize ground-state geometries and compare with experimental NMR shifts. Adjust solvent models (e.g., PCM for polar aprotic solvents) .
- Control Experiments : Replicate reactions under inert atmospheres to rule out oxidative byproducts.
- In Situ Spectroscopy : Use Raman or FTIR to track intermediate species during synthesis .
Q. What strategies optimize multi-step synthesis yield while minimizing hazardous byproducts?
- Methodology : Leverage process engineering principles:
- Membrane Separation (RDF2050104) : Purify intermediates using nanofiltration to remove acetyl chloride byproducts .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing decomposition risks .
- AI-Driven Optimization : Machine learning models (e.g., Bayesian optimization) predict optimal temperature/pH for acetyloxymethyl group stability .
Q. How do steric effects influence regioselectivity in derivatization reactions?
- Methodology : Combine experimental and computational approaches:
- Steric Maps : Generate 3D steric hindrance profiles (e.g., using MOE software) to predict reactive sites.
- Kinetic Isotope Effects (KIE) : Compare at candidate positions to identify sterically constrained regions.
- Crystallographic Data : Overlay X-ray structures with transition-state models to validate steric clashes .
Methodological Frameworks
Q. What computational tools are recommended for simulating photophysical properties?
- Methodology :
- TD-DFT : Time-dependent DFT predicts UV-vis absorption/emission spectra. Include solvent effects (e.g., acetonitrile) and compare with experimental λmax .
- COMSOL Multiphysics : Model fluorescence quenching mechanisms using finite element analysis .
Q. How to design stability studies for hydrolytically sensitive acetyloxy groups?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
